1-Methyl-4-[4-(4-propoxyphenoxy)butyl]piperazine;hydrochloride
Description
1-Methyl-4-[4-(4-propoxyphenoxy)butyl]piperazine hydrochloride is a chemical compound with the molecular formula C18H31ClN2O2. It is a piperazine derivative, which is a class of compounds known for their diverse biological activities and applications in various fields, including pharmaceuticals and agrochemicals .
Properties
IUPAC Name |
1-methyl-4-[4-(4-propoxyphenoxy)butyl]piperazine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N2O2.ClH/c1-3-15-21-17-6-8-18(9-7-17)22-16-5-4-10-20-13-11-19(2)12-14-20;/h6-9H,3-5,10-16H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWXIWIVEPRAUQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)OCCCCN2CCN(CC2)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Methyl-4-[4-(4-propoxyphenoxy)butyl]piperazine;hydrochloride involves several steps. One common synthetic route includes the reaction of 1-methylpiperazine with 4-(4-propoxyphenoxy)butyl chloride under specific conditions to form the desired product. The reaction typically requires a solvent such as dichloromethane and a base like potassium carbonate to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
1-Methyl-4-[4-(4-propoxyphenoxy)butyl]piperazine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings to optimize reaction rates and yields .
Scientific Research Applications
1-Methyl-4-[4-(4-propoxyphenoxy)butyl]piperazine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Mechanism of Action
The mechanism of action of 1-Methyl-4-[4-(4-propoxyphenoxy)butyl]piperazine;hydrochloride involves its interaction with specific molecular targets and pathways. The piperazine moiety is known to interact with various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-Methyl-4-[4-(4-propoxyphenoxy)butyl]piperazine hydrochloride can be compared with other piperazine derivatives, such as:
1-Methyl-4-[4-(4-methoxyphenoxy)butyl]piperazine hydrochloride: Similar structure but with a methoxy group instead of a propoxy group, leading to different chemical and biological properties.
1-Methyl-4-[4-(4-ethoxyphenoxy)butyl]piperazine hydrochloride: Contains an ethoxy group, which may affect its reactivity and interactions with biological targets.
1-Methyl-4-[4-(4-butoxyphenoxy)butyl]piperazine hydrochloride: Features a butoxy group, resulting in variations in its physical and chemical characteristics.
These comparisons highlight the uniqueness of 1-Methyl-4-[4-(4-propoxyphenoxy)butyl]piperazine;hydrochloride in terms of its specific functional groups and their impact on its overall properties and applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
